

# A Technical Guide to ZN148: A Novel Metallo- $\beta$ -Lactamase Inhibitor

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## Compound of Interest

Compound Name: ZN148

Cat. No.: B15605679

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## Abstract

**ZN148** is a promising synthetic metallo- $\beta$ -lactamase (MBL) inhibitor designed to combat carbapenem resistance in Gram-negative pathogens. This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of **ZN148**. It also includes a compilation of key quantitative data and detailed experimental protocols to support further research and development efforts in the field of antimicrobial resistance.

## Chemical Structure and Synthesis

**ZN148** is a modular construct that covalently links the zinc chelator Tris-picolylamine (TPA) to the hydrophilic glucosyl side chain of meglumine via an N-methylated amide bond. This design aims to reduce the lipophilicity and toxicity associated with the chelator.<sup>[1]</sup>

Chemical Structure:

 Chemical structure of ZN148

Figure 1: Chemical Structure of **ZN148**.

## Synthesis of ZN148

The synthesis of **ZN148** is a high-yield, three-step process starting from commercially available building blocks. The detailed protocol is as follows:

### Step 1: Synthesis of N-methyl-D-glucamine

A solution of D-glucose in an appropriate alcohol solvent is treated with methylamine. The reaction proceeds at room temperature to yield an intermediate which is then catalytically hydrogenated to produce N-methyl-D-glucamine.

### Step 2: Synthesis of the Tris-picolylamine (TPA) moiety

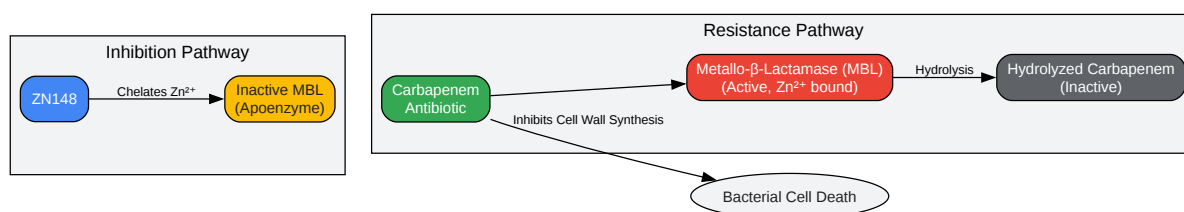
The TPA scaffold can be synthesized through the alkylation of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine in the presence of a base.

### Step 3: Coupling of TPA and Meglumine Derivative to form **ZN148**

A carboxylic acid derivative of TPA is activated and then coupled with N-methyl-D-glucamine. The final product, **ZN148**, is purified using chromatographic techniques.

## Mechanism of Action

**ZN148** functions as an MBL inhibitor by chelating the essential zinc ions in the active site of these enzymes. This chelation is time-dependent and leads to the irreversible inhibition of MBL activity. The removal of zinc ions from the active site has been confirmed by biochemical assays.<sup>[1]</sup> Evidence suggests that this irreversible inhibition may be due to the oxidation of the active site Cys221 residue following zinc removal.<sup>[1]</sup>



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## **ZN148 Mechanism of Action**

# Quantitative Data

## In Vitro Activity of ZN148 in Combination with Meropenem

The combination of **ZN148** with meropenem significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem against various MBL-producing Enterobacterales.

Organism (MBL type)	Meropenem MIC (mg/L)	Meropenem + 50 $\mu$ M ZN148 MIC (mg/L)
E. coli (NDM-1)	64	0.25
K. pneumoniae (NDM-1)	128	0.5
E. cloacae (VIM-1)	32	0.125

Table 1: In vitro activity of meropenem in combination with **ZN148** against MBL-producing Enterobacterales.[1]

## In Vivo Efficacy of ZN148

In a murine neutropenic peritonitis model, the combination of **ZN148** and meropenem demonstrated a significant reduction in bacterial load compared to meropenem alone.

Treatment Group	Bacterial Load (log10 CFU/mL) in Peritoneal Fluid
Vehicle	8.5
Meropenem (33 mg/kg)	7.0
Meropenem (33 mg/kg) + ZN148 (10 mg/kg)	4.0

Table 2: In vivo efficacy of meropenem and **ZN148** combination in a murine peritonitis model against NDM-1-producing *K. pneumoniae*.<sup>[1]</sup>

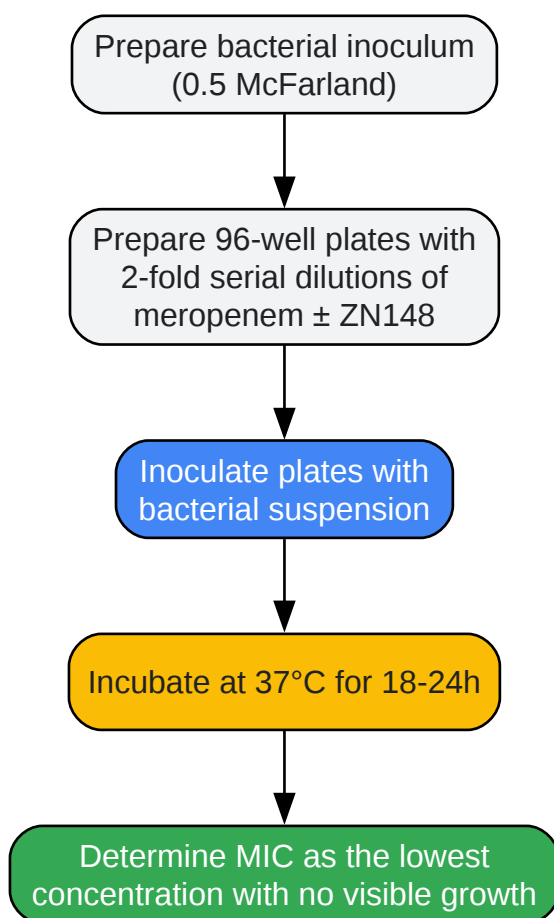
## Toxicity Profile

**ZN148** exhibits a favorable toxicity profile with no acute toxicity observed in mice at cumulative dosages up to 128 mg/kg.<sup>[1]</sup> Furthermore, it showed no significant inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500  $\mu$ M.<sup>[1]</sup>

## Experimental Protocols

### Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

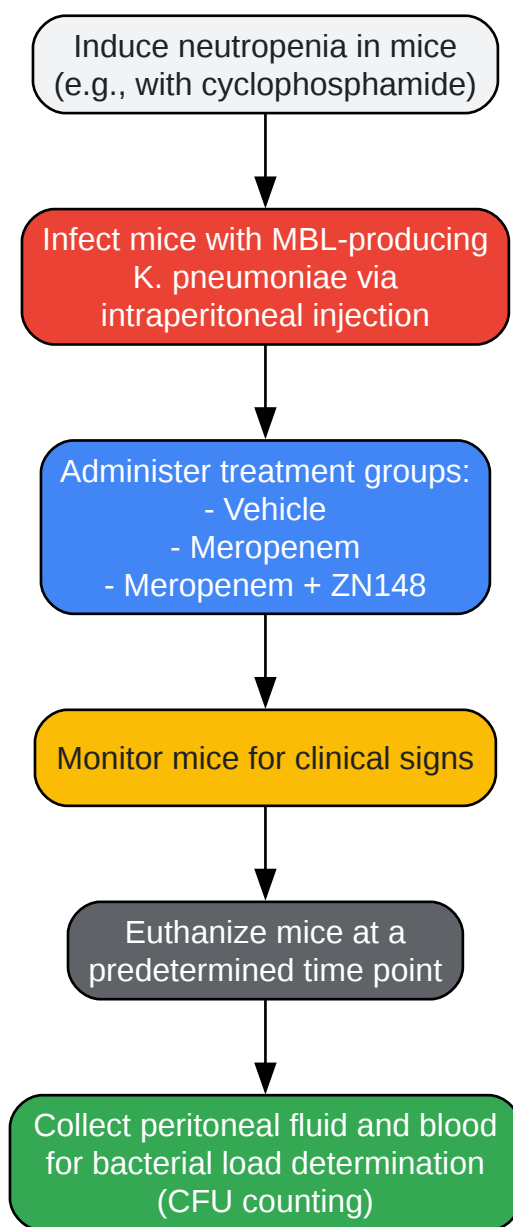


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## Antimicrobial Susceptibility Testing Workflow

## In Vivo Efficacy Study (Murine Peritonitis Model)

This protocol outlines the key steps for evaluating the in vivo efficacy of **ZN148** in a neutropenic mouse model of peritonitis.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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